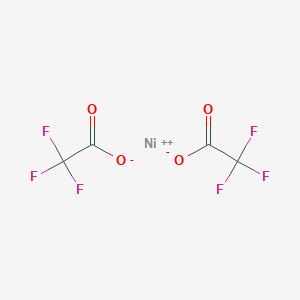

Nickel(2+) trifluoroacetate

Description

Overview of Nickel(2+) Trifluoroacetate (B77799) in Academic Research

Nickel(2+) trifluoroacetate, often in its hydrated form, is a subject of study for its synthesis, structural properties, and thermal behavior. Research has detailed its synthesis and characterization, noting that its hydrated form, Ni(TFA)2·3H2O, undergoes a multi-step decomposition process upon heating, ultimately yielding nickel oxide (NiO) as the final residue. akjournals.comresearchgate.netakjournals.com The initial step involves the loss of water molecules to form the anhydrous salt, which then decomposes at higher temperatures. akjournals.com

The compound is also a key starting material for the synthesis of more complex nickel(II) coordination compounds. For instance, reactions with nitrogen-donor ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy) lead to the formation of tris-chelated cationic complexes, such as Ni(phen)32 and Ni(bipy)32. thaiscience.infougm.ac.idresearchgate.net In these complexes, the trifluoroacetate ions act as counter-anions rather than directly coordinating to the nickel center, a behavior influenced by the strong coordination of the bidentate ligands. thaiscience.infougm.ac.id These complexes have been characterized through various methods, including elemental analysis, thermal analysis (TGA), spectroscopy (IR and UV-Vis), and magnetic susceptibility measurements. thaiscience.infougm.ac.idresearchgate.netresearchgate.net

Furthermore, nickel(II) trifluoroacetate is utilized in the formation of multinuclear complexes. Research has shown that it can be incorporated into trinuclear structures where trifluoroacetate groups act as bridging ligands between metal centers. nih.gov These studies often focus on the magnetic properties of the resulting clusters, investigating the exchange interactions between the nickel(II) ions. nih.gov Its utility also extends to the synthesis of mixed-ligand complexes, where it is used alongside other carboxylates like 2-ethylhexanoate. prepchem.comontosight.ai

Significance of Trifluoroacetate Ligands in Coordination Chemistry

The trifluoroacetate (TFA) anion (CF3COO⁻) is a significant ligand in coordination chemistry due to its distinct electronic and structural properties. The presence of the highly electronegative trifluoromethyl group makes trifluoroacetic acid a much stronger acid than acetic acid, which in turn influences the properties of the TFA ligand. thaiscience.info This electron-withdrawing nature affects the electron density on the coordinated metal center, which can alter the stability, reactivity, and spectroscopic properties of the complex. ontosight.aimdpi.com

A key feature of the trifluoroacetate ligand is its coordination versatility. It can act as a monodentate, a bidentate chelating, or a bridging ligand, connecting two or more metal centers. acs.orgrsc.orgrsc.org This flexibility allows for the construction of a wide variety of molecular architectures, from simple mononuclear complexes to intricate multinuclear clusters and coordination polymers. acs.orgresearchgate.net The mode of coordination can often be distinguished using infrared spectroscopy by analyzing the separation between the asymmetric and symmetric COO stretching frequencies. rsc.org In some cases, the TFA group may not coordinate directly to the metal ion at all, instead acting as a counter-ion to a cationic complex, particularly when strong competing ligands are present. thaiscience.infougm.ac.idnih.gov This behavior is crucial in designing complexes with specific ionic or molecular characteristics.

The trifluoroacetate ligand also influences the physical properties of its complexes, such as solubility and volatility. ontosight.ai The fluorinated nature of the ligand can increase lipophilicity compared to non-fluorinated analogs. cymitquimica.com In materials science, metal trifluoroacetates are often used as precursors for the thermal decomposition synthesis of metal fluorides and oxides, with the decomposition pathway being influenced by the TFA ligand. acs.org

Research Landscape of Nickel(II) Complexes

The study of nickel(II) complexes is a vast and active area of inorganic chemistry, driven by their diverse applications in catalysis, materials science, and bioinorganic chemistry. mdpi.comafricanjournalofbiomedicalresearch.commdpi.com Nickel(II) ions, with a d⁸ electron configuration, can adopt various coordination geometries, including octahedral, square-planar, and tetrahedral, leading to a rich variety of magnetic and electronic properties. researchgate.net

In catalysis, nickel(II) complexes are widely investigated for olefin polymerization, oligomerization, and various cross-coupling reactions. mdpi.com Researchers design complexes with specific ligand environments to control the catalytic activity and selectivity. For instance, cyclometalated nickel(II) complexes have been studied as key intermediates in C-H bond functionalization reactions. acs.org The electronic properties of these catalysts, which can be tuned by the choice of ligands (such as trifluoroacetate), are crucial for their reactivity. acs.org Recently, the photoredox properties of square-planar Ni(II) complexes have gained attention, with research focused on understanding and prolonging their excited-state lifetimes for photocatalytic applications. acs.org

In the realm of materials science, nickel(II) complexes are used to construct coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, magnetism, and novel optical or electronic behavior. researchgate.net The synthesis of multinuclear nickel(II) clusters, often bridged by ligands like carboxylates or hydroxides, is another significant area, partly inspired by the active sites of nickel-containing enzymes like urease. mdpi.com These clusters are investigated for their magnetic properties, with studies exploring ferromagnetic or antiferromagnetic coupling between the metal centers. nih.gov The development of single-molecule magnets is a key goal in this field. researchgate.net Furthermore, nickel(II) complexes are explored for their potential biological applications, including as antimicrobial agents. mdpi.com

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | nickel(2+);2,2,2-trifluoroacetate | nih.gov |

| Molecular Formula | C4F6NiO4 | nih.govchemspider.com |

| Molecular Weight | 284.72 g/mol | cymitquimica.comnih.gov |

| Appearance | Greenish or blue solid | cymitquimica.com |

Table 2: Thermal Decomposition of Ni(CF3COO)2·3H2O

| Temperature Range | Process | Mass Loss (Observed) | Mass Loss (Calculated) | Product | Source(s) |

| 295–545 K | Dehydration | 15.8% | 15.5% | Ni(CF3COO)2 | akjournals.comresearchgate.net |

| 545–1160 K | Decomposition | 75.8% | 76.0% | NiO | akjournals.comresearchgate.net |

Table 3: Magnetic and Spectroscopic Data for Selected Nickel(II) Trifluoroacetate Complexes

| Complex | Magnetic Moment (μeff) [B.M.] | Key UV-Vis Bands (cm⁻¹) | Coordination Geometry | Source(s) |

| Ni(phen)32·3.5H2O | 3.19–3.31 | 12,700 (³A₂g → ³T₂g), 19,250 (³A₂g → ³T₁g(F)) | Octahedral | thaiscience.inforesearchgate.net |

| Ni(bipy)32·6H2O | 3.13–3.17 | 14,200 (³A₂g → ³T₂g), 18,650 (³A₂g → ³T₁g(F)) | Octahedral | ugm.ac.idresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16083-14-0 |

|---|---|

Molecular Formula |

C2HF3NiO2 |

Molecular Weight |

172.72 g/mol |

IUPAC Name |

nickel;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Ni/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI Key |

HFUJBNCMAVYWBH-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ni+2] |

Canonical SMILES |

C(=O)(C(F)(F)F)O.[Ni] |

Other CAS No. |

16083-14-0 |

Origin of Product |

United States |

Synthetic Methodologies for Nickel 2+ Trifluoroacetate and Its Derivatives

Approaches to the Preparation of Anhydrous and Hydrated Forms

The synthesis of nickel(2+) trifluoroacetate (B77799) can be tailored to yield either the anhydrous salt or one of its hydrated forms. The choice of solvent and reaction conditions are critical in determining the final product.

Anhydrous nickel(2+) trifluoroacetate can be prepared through the metathesis reaction between nickel chloride and silver trifluoroacetate in a non-aqueous solvent such as nitromethane. researchgate.net This method relies on the precipitation of silver chloride to drive the reaction to completion. Another route to the anhydrous form involves the careful dehydration of a hydrated this compound salt.

Hydrated forms of this compound, such as the tetrahydrate and hexahydrate, are also known. fishersci.cayoutube.com A general method for the preparation of hydrated metal salts involves the reaction of the corresponding metal carbonate with the desired acid. For instance, hydrated this compound can be synthesized by reacting nickel(II) carbonate with trifluoroacetic acid in an aqueous solution. atamanchemicals.com The subsequent evaporation of the solvent yields the hydrated salt. The exact degree of hydration can be influenced by the crystallization conditions. For example, dissolving this compound tetrahydrate in either anhydrous or 1% hydrated trifluoroacetic acid can lead to the formation of trinuclear nickel(II) trifluoroacetate complexes.

| Compound Name | Common Precursors | Solvent |

| Anhydrous this compound | Nickel chloride, Silver trifluoroacetate | Nitromethane |

| Hydrated this compound | Nickel(II) carbonate, Trifluoroacetic acid | Water |

Synthesis of Nickel(II) Trifluoroacetate Adducts with N-Donor Ligands

Nickel(II) trifluoroacetate readily forms coordination complexes, or adducts, with a variety of N-donor ligands. These adducts often exhibit interesting structural and electronic properties.

Phenanthroline-Based Ligands

Adducts of nickel(II) with phenanthroline (phen) and its derivatives can be synthesized, although specific examples starting directly from this compound are not extensively detailed in the provided search results. However, general methods for preparing mixed-ligand complexes of nickel(II) often involve the reaction of a nickel(II) salt with the desired ligands in a suitable solvent. For instance, a common approach is the reaction of a hydrated nickel(II) salt, such as nickel(II) acetate (B1210297) tetrahydrate, with 1,10-phenanthroline (B135089) in a solvent mixture like ethanol/water. jocpr.com By analogy, reacting this compound with 1,10-phenanthroline would be a viable route to the corresponding phenanthroline adduct. The stoichiometry of the resulting complex, such as [Ni(phen)₂(CF₃COO)₂], can often be controlled by the molar ratio of the reactants.

Pyridine-Based Ligands

The synthesis of nickel(II) trifluoroacetate adducts with pyridine (B92270) and its derivatives has been reported. These complexes typically have an octahedral geometry with a stoichiometry of MLₓT₂, where M is Ni(II), L is a pyridine-type ligand, T is the trifluoroacetate anion, and x can be 2 or 4. rsc.org The preparation involves the reaction of this compound with the pyridine-based ligand in a suitable solvent. The coordination mode of the trifluoroacetate group, whether monodentate or bidentate, can be influenced by the nature of the pyridine ligand and the reaction conditions. rsc.org

A specific example involves the formation of a mononuclear trifluoroacetate nickelacycle with a pyridine ligand. acs.org

| Complex | Ligand | Stoichiometry (Ligand:Metal) |

| [Ni(pyridine)₄(CF₃COO)₂] | Pyridine | 4:1 |

| [Ni(pyridine)₂(CF₃COO)₂] | Pyridine | 2:1 |

| [Ni(β-picoline)ₓ(CF₃COO)₂] | β-Picoline | x = 2 or 4 |

| [Ni(γ-picoline)ₓ(CF₃COO)₂] | γ-Picoline | x = 2 or 4 |

| [Ni(β-ethylpyridine)ₓ(CF₃COO)₂] | β-Ethylpyridine | x = 2 or 4 |

| [Ni(γ-ethylpyridine)ₓ(CF₃COO)₂] | γ-Ethylpyridine | x = 2 or 4 |

Bipyridine-Based Ligands

The synthesis of nickel(II) trifluoroacetate adducts with 2,2'-bipyridine (B1663995) (bipy) is well-documented. A common product is the ionic complex Ni(bipy)₃₂·6H₂O, which can be prepared by the direct interaction of the precursor components in an aqueous solution. ugm.ac.idresearchgate.net This method typically involves mixing a soluble nickel(II) salt, such as nickel(II) nitrate (B79036) hexahydrate, with 2,2'-bipyridine and a source of trifluoroacetate ions, like sodium trifluoroacetate, in water. researchgate.net The resulting complex precipitates from the solution and can be isolated by filtration.

| Complex | Ligands | Solvent |

| Ni(bipy)₃₂·6H₂O | Nickel(II) nitrate hexahydrate, 2,2'-bipyridine, Sodium trifluoroacetate | Water |

Schiff Base Ligands

Nickel(II) complexes with Schiff base ligands are numerous, and their synthesis can be adapted to include the trifluoroacetate anion. While direct synthesis from this compound is a plausible route, many reported syntheses of nickel(II) Schiff base complexes utilize other nickel salts like nickel(II) chloride or acetate. The general procedure involves the reaction of the nickel(II) salt with a pre-formed Schiff base ligand or a one-pot reaction where the Schiff base is formed in situ in the presence of the nickel ion. For example, tetradentate Schiff base complexes of nickel(II) have been synthesized from various salicylaldehyde (B1680747) derivatives and diamines. jocpr.com The trifluoroacetate anion would act as a counter-ion or could potentially coordinate to the metal center depending on the coordination environment of the Schiff base ligand.

Synthesis of Nickel(II) Trifluoroacetate with Phosphane Ligands

Nickel(II) trifluoroacetate also forms complexes with phosphane (phosphine) ligands. An example is the synthesis of a bis(chelate) complex with the didentate phosphane ligand 1,2-bis(di(o-methoxyphenyl)phosphino)ethane (o-MeO-dppe). The complex, formulated as Ni(o-MeO-dppe)₂₂, is prepared by reacting a suitable nickel(II) precursor with the phosphane ligand in the presence of a trifluoroacetate source.

| Complex | Ligand |

| Ni(o-MeO-dppe)₂₂ | 1,2-bis(di(o-methoxyphenyl)phosphino)ethane |

Preparation of π-Allyl Nickel(II) Trifluoroacetate Systems

π-Allyl nickel(II) trifluoroacetate complexes are significant as catalysts, particularly in the polymerization of dienes like butadiene. umons.ac.be The synthesis of these systems often involves the reaction of a nickel(0) precursor with an allyl-donating group and a source of the trifluoroacetate ligand. A key precursor for this synthesis is bis(1,5-cyclooctadiene)nickel(0), commonly denoted as Ni(COD)₂. umons.ac.be

The general synthetic approach involves the oxidative addition of a trifluoroacetic acid source to a Ni(0) complex in the presence of a diene, or the displacement of ligands from a pre-formed nickel complex. For instance, π-allyl nickel(II) trifluoroacetate (TFA) used for the 1,4-regioselective polymerization of butadiene can be synthesized starting from Ni(COD)₂. umons.ac.be This reaction leads to the formation of a catalytically active π-allyl nickel(II) species where the trifluoroacetate anion acts as a crucial ligand, influencing the catalyst's stability and reactivity. umons.ac.be

The resulting π-allyl nickel(II) trifluoroacetate complex serves as a key intermediate in catalytic cycles. For example, in cross-electrophile coupling reactions, a Ni(0) catalyst can undergo oxidative addition into an allylic gem-difluoride to generate a fluorinated π-allylnickel(II) fluoride (B91410) complex. acs.org While not a direct synthesis of the trifluoroacetate analogue, this illustrates the fundamental step of forming a π-allylnickel(II) species. The trifluoroacetate ligand's role is critical, often introduced to modulate the electronic properties of the nickel center.

Mechanistic studies suggest that the formation of π-allyl nickel species can occur through the oxidative addition of an allyl electrophile to a nickel(0) source. nih.gov The resulting nickel π-allyl intermediate is a cornerstone for various catalytic transformations. nih.gov

Table 1: Synthesis of a π-Allyl Nickel(II) Trifluoroacetate (TFA) Catalyst System

| Precursor | Reagents | Product | Application | Reference |

| Ni(COD)₂ | Trifluoroacetic acid, Butadiene | π-Allyl Nickel(II) trifluoroacetate | Catalyst for 1,4-regioselective polymerization of butadiene | umons.ac.be |

Synthetic Strategies for Nickel(II) Coordination Polymers Incorporating Trifluoroacetate Moieties

The synthesis of coordination polymers involving nickel(II) and trifluoroacetate (TFA) ions typically employs the self-assembly of nickel salts with organic bridging ligands. The trifluoroacetate anion can act as a counter-ion or as a coordinating ligand itself, influencing the final structure and properties of the polymer. thaiscience.info

A common strategy involves the reaction of a simple nickel(II) salt, such as nickel(II) nitrate, with a chelating or bridging organic ligand in an aqueous or mixed-solvent system. Subsequently, a source of trifluoroacetate, like sodium trifluoroacetate, is added in excess to precipitate the desired complex. thaiscience.inforesearchgate.net This method has been successfully used to synthesize tris(phenanthroline)nickel(II) trifluoroacetate, Ni(phen)₃₂. thaiscience.inforesearchgate.net In this compound, the trifluoroacetate acts as a counter-ion to the cationic [Ni(phen)₃]²⁺ complex. thaiscience.info

Another approach involves the direct reaction of a nickel(II) precursor with a bridging ligand that can connect metal centers into an extended network. For instance, mononuclear nickel complexes can be extended into one-dimensional coordination polymers by reacting them with σ-donor bridging ligands like 4,4'-bipyridine (B149096) or pyrazine. orientjchem.org While the specific example involves β-diketonate ligands with trifluoro-substituents rather than trifluoroacetate, the general principle is applicable. A nickel(II) salt is reacted with the primary ligand and the bridging ligand in a suitable solvent to form the coordination polymer. orientjchem.org

The synthesis conditions, such as solvent, temperature, and stoichiometry, are crucial in directing the final structure. For example, the synthesis of [Ni(tta)₂(pz)]n (where tta is the deprotonated form of 1-thenoyl-4,4,4-trifluoroacetone and pz is pyrazine) is achieved by reacting Ni(OAc)₂·4H₂O with the ligands in a specific molar ratio. orientjchem.org

Table 2: Examples of Nickel(II) Coordination Complexes/Polymers with Trifluoroacetate

| Nickel Precursor | Ligands | Product Formula | Synthetic Method | Reference |

| Nickel(II) nitrate | 1,10-phenanthroline (phen), Sodium trifluoroacetate | Ni(phen)₃₂·3.5H₂O | Precipitation from aqueous/ethanol solution | thaiscience.inforesearchgate.net |

| Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) | 1-thenoyl-4,4,4-trifluoroacetone (H-tta), Pyrazine (pz) | [Ni(tta)₂(pz)]n | Reaction in warm ethanol | orientjchem.org |

| Nickel(II) salt | 2,2'-bipyridine (bipy), Sodium trifluoroacetate | Ni(bipy)₃₂·6H₂O | Direct interaction of precursors in aqueous solution | researchgate.net |

Coordination Chemistry and Structural Elucidation of Nickel 2+ Trifluoroacetate Complexes

Coordination Geometries and Stereochemistry of Nickel(II) Centers

The coordination chemistry of nickel(II) is notably versatile, with the capacity to form complexes with various geometries, primarily octahedral and square planar. solubilityofthings.comallen.in The specific geometry adopted by a nickel(II) center in a trifluoroacetate (B77799) complex is a consequence of a delicate balance of electronic and steric factors.

Octahedral Coordination Environments

A prevalent coordination geometry for nickel(II) is octahedral, where the central nickel ion is surrounded by six ligands. solubilityofthings.com This arrangement is observed in numerous nickel(II) trifluoroacetate complexes, particularly when neutral donor ligands are also present. For instance, in complexes with pyridine-type ligands, the general stoichiometry is often MLxT2, where L is the pyridine-based ligand, T is the trifluoroacetate anion (CF3CO2-), and x is typically 2 or 4, resulting in an octahedral geometry. rsc.org

In the solid state, these complexes are consistently found to be octahedral. rsc.org An example is the complex tris(pyridin-2-ylmethanol)nickel(II) hexafluoridophosphate trifluoroacetate, Ni(C6H7NO)3(C2F3O2), where the Ni(II) ion exhibits a slightly distorted octahedral NiO3N3 coordination. nih.goviucr.orgdoaj.org The three nitrogen and three oxygen atoms from the three pyridine-2-methanol ligands coordinate to the nickel center in a meridional fashion. nih.goviucr.org Similarly, a mononuclear nickel(II) trifluoroacetate complex with two 2-(3,5-dibromo-2-hydroxyphenyl)-4-methyl-1,2-dihydro-quinazoline-3-oxide ligands and one methanol (B129727) molecule adopts a hexa-coordinated octahedral geometry. researchgate.net

Furthermore, trinuclear nickel(II) fluorotrifluoroacetate complexes can also exhibit octahedral coordination around the nickel centers. In these structures, a central fluoride (B91410) ion is surrounded by a triangle of nickel atoms, which are in turn bridged by trifluoroacetate groups. researchgate.net The coordination sphere of each nickel atom is completed to an octahedron by the oxygen atoms of axially coordinated molecules like tetrahydrofuran (B95107) (THF) or trifluoroacetic acid. researchgate.net

Square Planar Coordination Environments

While octahedral geometry is common, nickel(II), being a d8 metal ion, can also adopt a square planar coordination geometry. libretexts.orglibretexts.org This is particularly favored with strong field ligands and under conditions that promote a low-spin electronic configuration. In the context of trifluoroacetate complexes, square planar geometry is less common but can be induced by the presence of specific ligands.

For instance, nickel(II) complexes with certain diphosphane (B1201432) ligands, such as [Ni(o-MeO-dppe)I2], exhibit a square-planar geometry with a NiP2I2 chromophore. acs.org The formation of square planar nickel dithiolate complexes has also been reported, which act as catalysts for proton reduction. researchgate.net These complexes feature a distorted square-planar coordination around the nickel atom, defined by two phosphorus atoms and two sulfur atoms. researchgate.netrsc.org

The reaction of nickel(II) acetate (B1210297) with benzoylhydrazones of 2-trifluoroacetylcycloalkanones in the presence of ammonia (B1221849) can lead to the formation of square planar nickel(II) complexes. researchgate.net Additionally, nickel(II) complexes with certain tetradentate aminopyridine ligands, such as N,N'-bis-[2-(2'-pyridyl)ethyl]-N,N'-dimethylethane-1,2-diamine (L3), can result in a square-planar geometry. buffalostate.edu Similarly, nickel(II) complexes with N2S2 hybrid benzamidine–thiosemicarbazone ligands also show a square planar geometry around the nickel atom. rsc.org

Factors Influencing Coordination Number and Geometry

The coordination number and geometry of nickel(II) trifluoroacetate complexes are dictated by a combination of several interconnected factors:

Ligand Size and Steric Hindrance: The physical size of the ligands plays a crucial role. solubilityofthings.com Bulky ligands can sterically hinder the approach of other ligands, favoring a lower coordination number, such as the four-coordinate square planar or tetrahedral geometries, over the six-coordinate octahedral geometry. allen.in

Nature of the Ligands: The electronic properties of the ligands, specifically their donor strength, significantly influence the geometry. Strong-field ligands, such as those with phosphorus or sulfur donor atoms, can favor the formation of square planar complexes. allen.inacs.orgresearchgate.netrsc.org In contrast, weaker field ligands, like water or some nitrogen-donor ligands, are more commonly associated with octahedral geometries. solubilityofthings.com

Electronic Configuration of the Metal Ion: Nickel(II) has a d8 electronic configuration. libretexts.orglibretexts.org This configuration is particularly stable in both high-spin octahedral and low-spin square planar arrangements, making both geometries accessible. allen.inlibretexts.org The energy difference between these two geometries is often small, allowing for interconversion in some cases.

Charge on the Metal Ion: A higher positive charge on the central metal ion can attract more ligands, potentially favoring a higher coordination number. allen.inuwimona.edu.jm

Anion Coordination: The trifluoroacetate anion itself can act as a ligand. Its ability to coordinate versus acting as a simple counter-ion influences the final geometry. thaiscience.info When trifluoroacetate coordinates, it can do so in a monodentate or bidentate fashion, further impacting the coordination number and stereochemistry.

Table 1: Factors Influencing Nickel(II) Coordination

| Factor | Influence on Coordination Number and Geometry |

| Ligand Size | Bulky ligands can lead to lower coordination numbers due to steric hindrance. solubilityofthings.comallen.in |

| Ligand Field Strength | Strong-field ligands favor square planar geometry, while weak-field ligands tend to form octahedral complexes. solubilityofthings.comallen.in |

| Metal Ion d-electron Count | The d8 configuration of Ni(II) is stable in both octahedral and square planar geometries. libretexts.orglibretexts.org |

| Anion Coordination | The coordination of the trifluoroacetate anion can increase the coordination number. thaiscience.info |

Ligand Conformation and Bonding Modes of Trifluoroacetate

Monodentate and Bidentate Trifluoroacetate Coordination

The trifluoroacetate ligand can coordinate to a metal center through one or both of its oxygen atoms, leading to monodentate and bidentate coordination, respectively. wikipedia.orglibretexts.org

Monodentate Coordination: In this mode, only one of the carboxylate oxygen atoms binds to the nickel(II) center. wikipedia.org This is a common coordination mode for trifluoroacetate, especially when other strong donor ligands are present in the coordination sphere. rsc.org For example, in some platinum complexes, the trifluoroacetate ligand coordinates via a single oxygen atom from the carboxylic acid. mdpi.com In certain nickel(II) complexes with N-heterocyclic carbene ligands, the trifluoroacetate anion has been observed to bind in a monodentate fashion. rsc.org

Bidentate Coordination: Here, both oxygen atoms of the trifluoroacetate group coordinate to the same metal center, forming a four-membered chelate ring. wikipedia.orglibretexts.org This mode of coordination is also observed in nickel(II) trifluoroacetate complexes, particularly in the absence of strongly coordinating neutral ligands. rsc.org The small bite angle of the bidentate trifluoroacetate can lead to strained geometries.

The distinction between these coordination modes can often be made using vibrational spectroscopy, as the separation of the symmetric and asymmetric C-O stretching frequencies in the infrared spectrum is sensitive to the coordination mode. rsc.org

Ionic vs. Coordinated Trifluoroacetate Anions

A crucial aspect of the chemistry of nickel(II) trifluoroacetate is whether the trifluoroacetate anion is directly bonded to the nickel(II) ion (coordinated) or exists as a free counter-ion in the crystal lattice (ionic). thaiscience.info

Due to the high electronegativity of the fluorine atoms, trifluoroacetic acid is a much stronger acid than acetic acid. thaiscience.info This leads to a more stable trifluoroacetate anion, which has a reduced tendency to coordinate to a metal ion compared to acetate. thaiscience.info

In many instances, particularly when strong chelating ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) are present, the trifluoroacetate anions act as counter-ions, resulting in the formation of a cationic complex. thaiscience.infougm.ac.id For example, in tris(phenanthroline)nickel(II) trifluoroacetate, the conductivity data confirms the ionic nature of the trifluoroacetate, with the complex being formulated as Ni(phen)32. thaiscience.info

However, in the absence of such strong ligands, or with ligands that are themselves weakly coordinating, the trifluoroacetate anion is more likely to coordinate directly to the nickel(II) center. thaiscience.info For instance, complexes with pyridine (B92270) have been isolated where the trifluoroacetate is coordinated rather than acting as a counter anion. thaiscience.info The choice between ionic and coordinated trifluoroacetate is thus a result of the competition between the trifluoroacetate anion and other ligands for coordination sites on the nickel(II) ion.

Table 2: Coordination Modes of Trifluoroacetate in Nickel(II) Complexes

| Coordination Mode | Description |

| Monodentate | One oxygen atom of the trifluoroacetate ligand binds to the nickel(II) center. wikipedia.orglibretexts.org |

| Bidentate | Both oxygen atoms of the trifluoroacetate ligand bind to the nickel(II) center. wikipedia.orglibretexts.org |

| Ionic | The trifluoroacetate anion is not directly bonded to the nickel(II) center and acts as a counter-ion. thaiscience.info |

| Coordinated | The trifluoroacetate anion is directly bonded to the nickel(II) center. thaiscience.info |

Intermolecular Interactions and Crystal Packing in Nickel(II) Trifluoroacetate Compounds

In complexes containing ligands with hydrogen-bond donor capabilities, such as aqua ligands or protic organic ligands, hydrogen bonding is a dominant factor in the crystal architecture. A notable example is found in hydrated nickel(II) trifluoroacetate salts, where water molecules in the coordination sphere act as hydrogen-bond donors to the oxygen atoms of the trifluoroacetate anions. This often results in extensive three-dimensional networks.

A well-characterized example involves a complex where the trifluoroacetate anion itself participates in building the crystal lattice through hydrogen bonds. In the structure of tris(pyridin-2-ylmethanol)nickel(II) hexafluoridophosphate trifluoroacetate, the complex cations and the trifluoroacetate anions are linked by O—H···O hydrogen bonds. nih.goviucr.orgiucr.org These interactions involve the hydroxyl hydrogen atoms of the pyridin-2-ylmethanol ligands and the oxygen atoms of the trifluoroacetate anion, forming layers parallel to the crystallographic ab plane. nih.goviucr.orgiucr.org The introduction of highly fluorinated groups, such as the trifluoromethyl group in the anion, can also reduce the strength of intermolecular interactions, which influences the volatility of the compounds. rsc.org

In other instances, such as in tris(phenanthroline)nickel(II) trifluoroacetate trihydrate, the crystal packing is determined by the arrangement of the bulky cationic complexes, [Ni(phen)₃]²⁺, with the trifluoroacetate anions and water molecules occupying the interstitial spaces. thaiscience.info The packing is often governed by the efficient filling of space, with hydrogen bonding between the water molecules and the anions providing additional stability.

The crystal systems and space groups of nickel(II) trifluoroacetate complexes vary widely depending on the co-ligands. For instance, different pyridine and diamine complexes adopt monoclinic, triclinic, or trigonal systems. thaiscience.inforesearchgate.netnii.ac.jp This structural diversity underscores the significant impact of the coordinated ligands on the crystal packing.

Interactive Table: Crystallographic Data for Selected Nickel(II) Trifluoroacetate Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Tris(pyridin-2-ylmethanol)nickel(II) hexafluoridophosphate trifluoroacetate | Ni(C₆H₇NO)₃(C₂F₃O₂) | Triclinic | Pī | 9.6381 | 11.9668 | 11.9892 | 109.950 | 95.348 | 101.411 | iucr.org |

| Tris(phenanthroline)nickel(II) trifluoroacetate trihydrate | Ni(phen)₃₂·3.5H₂O | Monoclinic | P2₁/m | 12.8182 | 30.8076 | 16.7725 | 90 | 88.7349 | 90 | thaiscience.info |

| Mononuclear Ni(II) trifluoroacetate complex I | C₈₀H₁₂₄F₁₂N₄Ni₂O₁₆ | Triclinic | Pī | 13.199 | 14.649 | 15.818 | 90.04 | 114.32 | 108.55 | researchgate.net |

| Mononuclear Ni(II) trifluoroacetate complex II | C₉₀H₁₁₄F₁₈N₆Ni₃O₁₈ | Trigonal | R3̄ | 13.307 | 13.307 | 53.13 | 90 | 90 | 120 | researchgate.net |

Autoionization Equilibria in Solution-Phase Nickel(II) Trifluoroacetate Systems

In solution, certain nickel(II) complexes containing trifluoroacetate as a counter-anion can participate in autoionization equilibria. This phenomenon is particularly observed for square-planar mono(chelate) complexes, which can rearrange to form more stable ionic species. A prominent example involves nickel(II) diphosphane complexes. acs.orgelectronicsandbooks.com

Studies using nuclear magnetic resonance (NMR) spectroscopy have shown that complexes of the general formula [Ni(diphosphane)(CF₃COO)₂] can undergo autoionization according to the following equilibrium: acs.orgelectronicsandbooks.comnih.gov

2[Ni(L)X₂] ⇌ [Ni(L)₂]²⁺ + [NiX₄]²⁻

Where:

L is a bidentate ligand (e.g., a diphosphane such as 1,2-bis(di(o-methoxyphenyl)phosphino)ethane).

X is the trifluoroacetate anion (CF₃COO⁻).

This equilibrium involves the redistribution of ligands between two neutral four-coordinate nickel(II) centers to generate a five- or six-coordinate cationic species, [Ni(L)₂]²⁺, and a four-coordinate anionic species, [Ni(CF₃COO)₄]²⁻. acs.orgnih.gov The resulting ionic complex consists of a cationic unit where the nickel atom is surrounded by two bidentate phosphane ligands and an anionic unit. acs.orgelectronicsandbooks.comnih.gov

The position of this autoionization equilibrium is highly sensitive to several factors, most notably the nature of the solvent and the coordinating ability of the anion. acs.orgnih.gov

Solvent Polarity: In polar solvents, the equilibrium tends to shift to the right, favoring the formation of the charged, ionized species. This is because polar solvents can better solvate and stabilize the resulting ions. Conversely, in apolar solvents, the equilibrium favors the neutral mono(chelate) complex on the left side of the equation. acs.orgnih.gov

Anion Coordinating Ability: The trifluoroacetate anion is considered weakly coordinating. In combination with a polar solvent, this weakly coordinating nature facilitates the dissociation from the nickel center and promotes the formation of the ionized complex. acs.orgnih.gov

NMR spectroscopy, particularly ³¹P{¹H} NMR, is a powerful tool for investigating these equilibria, as the chemical shifts of the phosphorus nuclei are distinct for the neutral mono(chelate) complex and the cationic bis(chelate) species, allowing for the quantification of each species in solution. acs.orgrsc.org

Advanced Spectroscopic and Analytical Characterization of Nickel 2+ Trifluoroacetate Compounds

Vibrational Spectroscopy (Infrared) for Ligand and Anion Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the trifluoroacetate (B77799) (TFA) anion and any associated ligands in nickel(2+) trifluoroacetate compounds. The analysis of the IR spectrum of complexes such as tris(phenanthroline)nickel(II) trifluoroacetate reveals distinct bands corresponding to the functional groups of both the phenanthroline ligands and the TFA anion. thaiscience.info

A very strong absorption band observed around 1686 cm⁻¹ is typically assigned to the C=O stretching vibration of the trifluoroacetate group. thaiscience.info Strong bands at approximately 1203 cm⁻¹ and 1134 cm⁻¹ are attributed to the stretching vibrations of the C-F and C-O bonds, respectively. thaiscience.info Furthermore, the asymmetric and symmetric deformation modes of the CF₃ group are observed at around 725 cm⁻¹ and 849 cm⁻¹, respectively. thaiscience.info The presence of water molecules in hydrated complexes is indicated by a broad band in the region of 3418-3433 cm⁻¹, corresponding to the -OH stretching vibration. thaiscience.info

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | ~1686 | Carbonyl Stretch |

| ν(C-F) | ~1203 | Carbon-Fluorine Stretch |

| ν(C-O) | ~1134 | Carbon-Oxygen Stretch |

| δₐₛ(CF₃) | ~725 | Asymmetric CF₃ Deformation |

| δₛ(CF₃) | ~849 | Symmetric CF₃ Deformation |

| ν(O-H) | ~3418-3433 | Water Stretch (if hydrated) |

Electronic Absorption Spectroscopy for Ligand Field Transitions and Electronic Structure

Electronic absorption (UV-Vis) spectroscopy provides valuable information about the d-d electronic transitions within the nickel(II) ion, which are influenced by the coordination environment. For octahedral nickel(II) complexes, such as tris(phenanthroline)nickel(II) trifluoroacetate, typically two main ligand field bands are observed in the visible region. thaiscience.info

These bands are associated with spin-allowed transitions from the ³A₂g ground state to excited states. The first transition, ν₁, is observed at approximately 12,700 cm⁻¹ and corresponds to the ³A₂g → ³T₂g transition. The second transition, ν₂, appears around 19,250 cm⁻¹ and is assigned to the ³A₂g → ³T₁g(F) transition. thaiscience.info A third, higher-energy band, ν₃ (³A₂g → ³T₁g(P)), is often obscured by more intense charge-transfer bands. thaiscience.info The positions of these bands are crucial for determining the ligand field splitting parameter (10Dq) and the Racah parameter (B), which provide insight into the nature of the metal-ligand bonding. The electronic spectra of these complexes are often similar in both the solid state and in solution, indicating the stability of the coordination sphere. thaiscience.info

| Transition | Energy (cm⁻¹) | Assignment |

|---|---|---|

| ν₁ | ~12,700 | ³A₂g → ³T₂g |

| ν₂ | ~19,250 | ³A₂g → ³T₁g(F) |

| ν₃ | Not well resolved | ³A₂g → ³T₁g(P) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Isomerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the dynamic processes and isomeric equilibria in solutions of nickel(II) trifluoroacetate complexes. Dynamic ¹H NMR studies have been successfully employed to probe the cis-trans isomerism in complexes of the type [Ni(L)₂(O₂CCF₃)₂], where L represents pyridine-type ligands. rsc.org

These studies have provided quantitative data on the activation energies for the interconversion between the cis and trans isomers. For nickel(II) trifluoroacetate complexes with substituted pyridine (B92270) ligands, the free energy of activation (ΔG‡) for the cis-trans isomerization is in the range of 67–71 kJ mol⁻¹. rsc.org This is substantially higher than the values observed for analogous cobalt(II) complexes, indicating a more rigid coordination sphere for the nickel(II) center. rsc.org The analysis of the temperature dependence of the NMR spectra allows for the determination of the rates of these isomerization processes, offering insights into the underlying reaction mechanisms.

X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the identification of crystalline phases and the determination of lattice parameters of polycrystalline materials. The PXRD pattern of a tris(phenanthroline)nickel(II) trifluoroacetate complex has been successfully refined using the Le Bail method. thaiscience.info This analysis revealed that the complex crystallizes in a monoclinic system with the space group P2₁/M. thaiscience.info The refined lattice parameters provide a unique fingerprint for this specific compound and can be used for its identification in mixtures. The sharpness of the peaks in the diffractogram is indicative of a well-ordered, crystalline material. thaiscience.info

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/M |

| a (Å) | 12.8182 |

| b (Å) | 30.8076 |

| c (Å) | 16.7725 |

| β (°) | 88.7349 |

| Volume (ų) | 6621.8145 |

Mass Spectrometry and Elemental Analysis Techniques

Mass spectrometry and elemental analysis are fundamental techniques for confirming the composition and purity of this compound compounds. Elemental analysis, typically for carbon, hydrogen, and nitrogen (CHN), provides the empirical formula of the compound. For nickel-containing compounds, Atomic Absorption Spectroscopy (AAS) is a common method to accurately determine the nickel content. thaiscience.info For example, in a synthesized sample of Ni(phen)₃₂·3.5H₂O, the experimentally determined nickel content of 6.43% was found to be in close agreement with the theoretical value of 6.60%. thaiscience.info

Energy Dispersive X-ray (EDX) analysis can also be employed to confirm the presence of the expected elements in a sample. thaiscience.info Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, which can be used to confirm the molecular weight. While direct mass spectrometry of this compound can be challenging, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been used to determine the isotopic distribution of nickel in volatile nickel complexes. The molecular formula of anhydrous this compound is C₄F₆NiO₄, with a molecular weight of 284.72 g/mol . nih.gov

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Thermal Analysis)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for understanding the thermal stability and decomposition pathways of this compound compounds.

Studies on Nickel(II) trifluoroacetate trihydrate (Ni(TFA)₂·3H₂O) reveal a multi-step decomposition process when heated. akjournals.com TGA curves show that the decomposition of this salt occurs over a broad temperature range, from 295 K to 1169 K (22°C to 896°C), with Nickel(II) oxide (NiO) being the final residue. bohrium.comakjournals.com The initial mass loss is attributed to dehydration, leading to the formation of the anhydrous salt. akjournals.com The decomposition of the anhydrous Nickel(II) trifluoroacetate begins at approximately 545 K (272°C). akjournals.com

A summary of the thermal decomposition data for Ni(TFA)₂·3H₂O is presented below.

| Compound | Decomposition Start Temperature (Anhydrous) | Number of Decomposition Steps | Final Residue | Reference |

|---|---|---|---|---|

| Ni(CF₃COO)₂·3H₂O | 545 K (272 °C) | 4 | NiO | akjournals.com |

Conductometric Studies for Ionic Character Determination

Conductometric studies are employed to determine the ionic nature of this compound in solution. By measuring the molar electrolytic conductance, one can ascertain whether the compound behaves as an electrolyte and the number of ions it dissociates into. akjournals.com

For Nickel(II) trifluoroacetate trihydrate (Ni(TFA)₂·3H₂O), conductance measurements in a 10⁻³ mol L⁻¹ water solution at 298 K (25°C) yielded a molar conductance value of 153.0 S cm² mol⁻¹. akjournals.com According to the criteria established by Geary, this value suggests that Nickel(II) trifluoroacetate behaves as a 1:1 electrolyte in aqueous solution. akjournals.com This indicates a degree of association between the nickel cation and one of the trifluoroacetate anions in the solution under these conditions.

In a related complex, tris(phenanthroline)nickel(II) trifluoroacetate, the electrical equivalent conductance value was found to be in the range expected for compounds that dissociate into three ions per molecule, confirming a 2:1 electrolyte nature for this specific complex ([Ni(phen)₃]²⁺ and 2 CF₃COO⁻). thaiscience.info

| Compound | Molar Electrolytic Conductance (ΛM) | Solvent | Concentration | Electrolyte Type | Reference |

|---|---|---|---|---|---|

| Ni(CF₃COO)₂·3H₂O | 153.0 S cm² mol⁻¹ | Water | 10⁻³ mol L⁻¹ | 1:1 | akjournals.com |

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX) spectroscopy is a powerful analytical technique used to determine the elemental composition of a sample. When applied to this compound compounds, EDX analysis can confirm the presence of the constituent elements.

In the analysis of a tris(phenanthroline)nickel(II) trifluoroacetate complex, EDX spectroscopy strongly demonstrated the existence of all expected elements: Nickel (Ni), Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F), with the exception of hydrogen, which is not detectable by this technique. thaiscience.info While EDX is excellent for qualitative elemental identification, obtaining accurate quantitative stoichiometry can be challenging. For the analyzed complex, the percentage ratio of the number of atoms did not precisely reflect the theoretical stoichiometry. thaiscience.info

The typical elements detected in a this compound-containing sample are listed below.

| Element | Symbol | Expected Origin | Reference |

|---|---|---|---|

| Nickel | Ni | Nickel(2+) cation | thaiscience.info |

| Carbon | C | Trifluoroacetate anion (and other organic ligands if present) | thaiscience.info |

| Oxygen | O | Trifluoroacetate anion (and water of hydration) | thaiscience.info |

| Fluorine | F | Trifluoroacetate anion | thaiscience.info |

Magnetic Susceptibility Measurements and Spin-Orbit Coupling Analysis

Magnetic susceptibility measurements provide insight into the electronic structure and magnetic behavior of this compound compounds. The Ni²⁺ ion, with a d⁸ electron configuration, typically forms paramagnetic complexes. thaiscience.infochristuniversity.in

For a high-spin octahedral Ni(II) complex, two unpaired electrons are expected, leading to a theoretical "spin-only" magnetic moment (μ_so) of 2.83 Bohr Magnetons (BM). scielo.braskfilo.com However, experimentally measured magnetic moments for Ni(II) complexes are often higher than this value, typically falling in the range of 2.8 to 3.3 BM. christuniversity.in This deviation is attributed to a phenomenon known as spin-orbit coupling. thaiscience.infowikipedia.org

In the case of the complex tris(phenanthroline)nickel(II) trifluoroacetate, the magnetic moment (μ_eff) was found to be in the range of 3.19-3.31 BM. thaiscience.info This value is significantly higher than the spin-only value of 2.83 BM, indicating a notable contribution from spin-orbit coupling and confirming that the complex is paramagnetic with two unpaired electrons. thaiscience.info

| Parameter | Theoretical Value (Spin-Only for Ni²⁺) | Experimental Value (Ni(phen)₃₂) | Interpretation | Reference |

|---|---|---|---|---|

| Number of Unpaired Electrons | 2 | 2 | High-spin d⁸ configuration | thaiscience.infoaskfilo.com |

| Magnetic Moment (μ) | 2.83 BM | 3.19 - 3.31 BM | Paramagnetic with significant spin-orbit coupling | thaiscience.info |

Catalytic Applications of Nickel 2+ Trifluoroacetate Systems

Nickel(II) Trifluoroacetate (B77799) in C-H Functionalization Reactions

The direct conversion of ubiquitous C-H bonds into new chemical functionalities is a primary goal in synthetic chemistry, offering a more atom- and step-economical approach to building molecules. rsc.org Nickel catalysis, valued for the metal's earth abundance and unique reactivity, has become a central tool in this field. rsc.orgresearchgate.net Nickel(II) trifluoroacetate often serves as a reliable Ni(II) precatalyst, which can enter into various catalytic cycles to mediate the activation of otherwise inert C-H bonds.

Nickel-catalyzed C(sp2)-H functionalization enables the direct coupling of aromatic and vinylic C-H bonds with various partners. While specific examples detailing the use of Nickel(II) trifluoroacetate for direct C(sp2)-H bond functionalization with fluorinated ethers are highly specialized, the principles of such a reaction would fall within the broader scope of nickel-catalyzed cross-coupling. In these reactions, a Ni(II) precatalyst is typically reduced in situ to a catalytically active Ni(0) species or participates directly in a Ni(II)/Ni(IV) redox cycle. The trifluoroacetate anion can influence catalyst solubility and reactivity. The process generally involves coordination of the nickel catalyst to a directing group on the aromatic substrate, facilitating the cleavage of a specific C-H bond to form a nickelacycle intermediate. This intermediate then reacts with the coupling partner, in this case, a fluorinated ether, to form the desired product.

The mechanism of nickel-catalyzed C-H activation is complex and can proceed through several pathways, depending on the substrate, ligands, and reaction conditions. umich.edu When using a Ni(II) precatalyst, the activation of the C-H bond is often a rate-limiting step and can occur via a Concerted Metalation-Deprotonation (CMD) mechanism, especially when a directing group is employed to position the C-H bond near the metal center. thieme-connect.de

Several catalytic cycles have been proposed for these transformations: thieme-connect.de

Ni(0)/Ni(II) Cycle: A Ni(0) species, often generated in situ from a Ni(II) salt, undergoes oxidative addition into the C-H bond (or more commonly, into a C-X bond of a coupling partner), followed by subsequent steps leading to reductive elimination that forms the product and regenerates the Ni(0) catalyst.

Ni(I)/Ni(III) Cycle: Radical pathways involving odd-electron nickel species are also common. A Ni(I) intermediate can be involved in the activation process, proceeding through a Ni(III) state before reductive elimination.

Ni(II)/Ni(IV) Cycle: In this pathway, the Ni(II) precatalyst forms a nickelacycle via C-H activation. This intermediate undergoes oxidative addition with a coupling partner to form a high-valent Ni(IV) species, which then reductively eliminates the final product, returning the catalyst to the Ni(II) state. thieme-connect.de

Detailed mechanistic studies often combine kinetic analysis, isotopic labeling, and computational modeling to distinguish between these potential pathways. umich.edu The choice of pathway is influenced by the ligand environment around the nickel center and the nature of the trifluoroacetate counter-ion.

Coordination Polymerization and Chain Transfer Processes Catalyzed by π-Allyl Nickel(II) Trifluoroacetate

The dimeric complex bis[(π-allyl)(trifluoroacetato)nickel(II)], often denoted as [(π-allyl)Ni(TFA)]2, is a highly effective initiator for the coordination polymerization of conjugated dienes like butadiene. acs.org This catalyst system is known for its ability to produce polybutadiene (B167195) with high 1,4-regioselectivity and controllable stereoselectivity. umons.ac.be

Recent advancements have utilized [(π-allyl)Ni(TFA)]2 in Coordinative Chain Transfer Polymerization (CCTP). umons.ac.beacs.org This technique employs a main group metal alkyl, such as triethylaluminum (B1256330) (AlEt3) or n-butyl(ethyl)magnesium (MgnBuEt), as a Chain Transfer Agent (CTA). umons.ac.be The CCTP process allows for the synthesis of multiple polymer chains per nickel atom, enhancing catalyst efficiency. umons.ac.be

A key outcome of this system is the one-pot synthesis of branched polybutadiene. umons.ac.beacs.org The mechanism involves the CTA reacting with the growing polymer chain attached to the nickel center, leading to the formation of a polybutadiene chain terminated with a conjugated diene moiety. This macromonomer can then be re-inserted into another growing polymer chain, creating a branched structure. umons.ac.be This method provides a direct route to branched polymers, which are valued for properties such as lower viscosity and improved elasticity compared to their linear counterparts. umons.ac.be

| Catalyst System | Monomer | Chain Transfer Agent (CTA) | Key Outcome |

| [(π-allyl)Ni(TFA)]2 | Butadiene | AlEt3 or MgnBuEt | Formation of branched polybutadiene via CCTP umons.ac.be |

The stereochemistry of the resulting polybutadiene (i.e., the ratio of 1,4-cis to 1,4-trans units) is significantly influenced by the reaction components. The [(π-allyl)Ni(TFA)]2 catalyst itself can be tuned to produce polymers ranging from 99% cis to 99% trans depending on the ligands and conditions.

In the context of CCTP, the addition of a CTA has a notable effect on stereoselectivity. The presence of agents like AlEt3 or MgnBuEt leads to an increase in the proportion of 1,4-trans enchainments in the polymer backbone. umons.ac.be This change is attributed to increased steric hindrance around the nickel active site, which favors an η1-coordination mode of the growing polymer chain over the η3-coordination mode, ultimately directing the insertion of the next monomer unit to yield a trans-configured double bond. umons.ac.be

| Condition | Predominant Stereochemistry | Proposed Reason |

| Without CTA | High 1,4-cis content (ligand dependent) | Less sterically hindered η3-coordination |

| With CTA (e.g., AlEt3) | Increased 1,4-trans content | Steric hindrance promotes η1-coordination umons.ac.be |

Kinetic studies of butadiene polymerization using the [(π-allyl)Ni(TFA)]2/CTA system reveal that the reaction follows first-order kinetics with respect to the monomer concentration. umons.ac.be This indicates that the concentration of active catalytic species remains constant throughout the polymerization, suggesting a stable and efficient process without significant catalyst deactivation. umons.ac.be

The core of the CCTP mechanism is the reversible transfer of the growing polymer chain between the nickel catalyst and the CTA metal. umons.ac.be This transalkylation process is degenerative, meaning the exchange is rapid and allows a single catalyst center to initiate the growth of numerous polymer chains. umons.ac.be This mechanism not only controls the molecular weight of the polymer but also enables the synthesis of complex architectures like the branched structures described previously. umons.ac.beacs.org The process is highly efficient, making it an attractive method for reducing the consumption of expensive transition-metal catalysts in industrial applications. umons.ac.be

Electrocatalysis and Photocatalysis Mediated by Nickel(II) Trifluoroacetate Complexes

Nickel(II) trifluoroacetate serves as a precursor or catalyst in various electrocatalytic and photocatalytic systems designed for energy conversion. Its complexes are particularly noted for their role in mediating reactions crucial for renewable energy technologies, such as the production of hydrogen from proton sources.

Hydrogen Evolution Reactions (HERs) with Trifluoroacetic Acid as Proton Source

Nickel(II) complexes have demonstrated significant activity as molecular electrocatalysts for the hydrogen evolution reaction (HER). In these systems, trifluoroacetic acid (TFA) is frequently employed as a robust proton source. The catalytic cycle typically involves the reduction of the Ni(II) center to a lower oxidation state, which then reacts with protons from TFA to generate hydrogen gas (H₂), regenerating the catalyst.

The effectiveness of these catalysts is evaluated by several key metrics, including turnover frequency (TOF), which measures the number of catalytic cycles per unit of time, and the overpotential (η), which is the additional potential required beyond the thermodynamic minimum to drive the reaction at a given rate. For instance, a series of heteroleptic nickel complexes with an S₂P₂ coordination environment have been studied for their hydrogen-evolving activity in the presence of TFA. acs.org These complexes have shown the ability to efficiently reduce protons from both acetic acid and trifluoroacetic acid to produce H₂. nih.gov

Controlled potential electrolysis (CPE) experiments confirm that these nickel complexes are essential for efficient hydrogen production and can maintain stability over extended periods. acs.orgnih.gov The performance of several nickel-based electrocatalysts for HER using TFA as the proton source is summarized below.

| Catalyst System | Proton Source | TOF (s⁻¹) | Overpotential (η) (V) | Faradaic Efficiency (%) | Ref. |

| [p-CH₃OC₆H₄N(PPh₂)₂]Ni[S₂C₂(C₆H₄R-p)₂] (R = CH₃O, CH₃, H, Br, F) | TFA | 423–894 | 0.91–1.02 | 66.15–98.20 | acs.org |

| Mononuclear Ni(II) complexes with varying alkyl side chains | TFA | N/A | N/A | N/A | nih.gov |

| Nickel(II) pincer complexes (E = O, S) | TFA | N/A | N/A | N/A | researchgate.net |

Note: "N/A" indicates that specific quantitative data was not provided in the cited abstract.

Role of Ligand Modification in Enhancing Catalytic Activity

The catalytic activity of nickel(II) trifluoroacetate-based systems is profoundly influenced by the nature of the ligands coordinated to the nickel center. Modification of the ligand framework allows for the fine-tuning of the catalyst's electronic and steric properties, which in turn affects its performance in reactions like HER.

Ligand tuning is a critical strategy for improving selectivity and reactivity. For example, in a series of square planar nickel complexes with an S₂P₂ coordination sphere, the introduction of electron-withdrawing substituents on the dithiolate ligand was investigated. acs.org Density functional theory (DFT) calculations revealed that such modifications could lower the energy of the catalyst's frontier molecular orbitals, potentially facilitating the electron transfer steps required in the catalytic cycle. acs.org This demonstrates that systematic ligand modification, guided by both experimental and computational methods, is a powerful tool for optimizing catalyst efficiency. While not specific to trifluoroacetate systems, the principle holds that ligand choice is critical for performance in nickel-catalyzed reactions, such as C-N cross-coupling and skeletal remodeling, where different phosphine (B1218219) ligands can offer complementary selectivity. ntnu.no

Redox Mechanisms in Nickel-Catalyzed Energy Conversion

The catalytic activity of nickel complexes in energy conversion processes is fundamentally linked to their ability to cycle through multiple oxidation states. In the context of HER, the mechanism typically involves the reduction of the initial Ni(II) species. A proposed pathway involves a series of one-electron reductions, from Ni(II) to Ni(I) and subsequently to Ni(0). chimia.ch This highly reduced Ni(0) species is electron-rich and capable of reacting with protons to generate a nickel-hydride intermediate, which then releases H₂.

In other nickel-catalyzed reactions, such as C-C bond formation, redox cycles involving Ni(II) and Ni(III) are often proposed. rsc.orgresearchgate.netrsc.org The involvement of a silver oxidant, for instance, can facilitate the oxidation of a nickel(II) metallacycle to a transient, highly reactive nickel(III) species. rsc.orgrsc.org This Ni(III) intermediate can then undergo reductive elimination to form the desired product and regenerate the Ni(I) or Ni(II) catalyst. The accessibility of the Ni(III) oxidation state is supported by electrochemical studies. researchgate.netrsc.org This type of mechanism, known as redox transmetalation, may be relevant in various coupling reactions where silver salts are used as additives. rsc.orgrsc.org The specific redox mechanism at play depends heavily on the reaction conditions, the ligand set, and the substrates involved.

Reactivity in Olefin Insertion Reactions

Olefin insertion into a metal-ligand bond is a fundamental step in many important catalytic processes, including polymerization, oligomerization, and hydrofunctionalization. For nickel(II) complexes, this reaction typically involves the migratory insertion of a coordinated olefin into a nickel-carbon (Ni-C) or nickel-hydrogen (Ni-H) bond.

The process begins with the coordination of the olefin to the nickel center, which must have an available coordination site. The subsequent insertion step involves the simultaneous formation of a new carbon-carbon or carbon-hydrogen bond and a nickel-carbon bond, creating a new, larger alkyl group attached to the metal. This generates a vacant site on the metal, which can be occupied by another reactant molecule to continue the catalytic cycle.

The thermodynamics and kinetics of olefin insertion are sensitive to several factors.

Nature of the Olefin : Electron-withdrawing groups on the olefin, such as fluorine atoms, tend to favor migratory insertion, as they lead to stronger resulting metal-alkyl bonds. The structural complexity of the olefin can also influence the reaction rate, with more complex structures potentially leading to slower reactions. ntnu.no

Metal-Ligand Bond Strength : Insertion is more common for Ni-H and Ni-C bonds compared to stronger bonds like Ni-N or Ni-O.

Mechanism : In reactions like hydroamination, the mechanism can vary depending on the olefin. For styrenes, the reaction may proceed through a carbocation intermediate, while for electron-deficient olefins like acrylates, a direct nucleophilic attack by the amino-Ni(II) complex on the olefin is more likely.

While specific studies detailing the reactivity of nickel(2+) trifluoroacetate in olefin insertion are not prevalent, the general principles of nickel catalysis suggest its potential to participate in such transformations, with the trifluoroacetate anion influencing the electrophilicity and stability of the active catalytic species.

Theoretical and Computational Studies of Nickel 2+ Trifluoroacetate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for studying the electronic and structural properties of nickel(II) complexes. niscpr.res.inju.edu.etju.edu.et DFT calculations allow for the investigation of energies, geometrical structures, and magnetization of nickel-containing systems. ju.edu.etju.edu.et By employing various functionals and basis sets, researchers can model the stability of different isomers and coordination geometries. For instance, studies on nickel-aqua complexes have used DFT to determine that for a species like [Ni(Cl)₂(H₂O)₄], the trans isomer is more stable, whereas for [Ni(OH)₂(H₂O)₄], the cis isomer is favored. universepg.com

DFT is also extensively used to elucidate reaction mechanisms involving nickel complexes. rsc.org It helps in understanding the pathways of catalytic reactions by calculating the energies of reactants, transition states, and products. rsc.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge distribution and electronic density redistribution within the molecule, which is crucial for understanding reactivity. universepg.com Furthermore, Molecular Electrostatic Potential (MEP) surfaces derived from DFT calculations can highlight regions of electron density, helping to predict sites of nucleophilic or electrophilic attack. niscpr.res.inuniversepg.com

A comparative DFT and dynamical mean-field theory (DFT+DMFT) study of layered nickelates has shown that these materials exhibit similar electronic structures and many-body correlation effects, such as mass enhancements and self-energies. arxiv.org Such advanced computational techniques are crucial for understanding the properties of complex nickel-containing materials. arxiv.orguctm.edu

Table 1: Representative Applications of DFT in Nickel(II) Chemistry

| Application Area | Key Insights from DFT | Typical Functionals/Basis Sets | References |

|---|---|---|---|

| Electronic Structure | Determination of ground state geometry, isomer stability, and electronic charge distribution. universepg.com | B3LYP, PBE, B3PW91 / 6-311G(d,p), AUG-CC-PVTZ universepg.comuctm.edu | universepg.comuctm.edu |

| Reaction Mechanisms | Calculation of reaction pathways, transition state energies, and elucidation of catalytic cycles. rsc.org | B3LYP, M06 / various nih.gov | rsc.orgnih.gov |

| Charge Analysis | NBO analysis for charge on nickel atoms and ESP maps to visualize electron density. universepg.com | B3PW91/6-311G(d,p) universepg.com | universepg.com |

| Solid-State Properties | Investigation of electronic structure and correlation effects in complex nickel oxides. arxiv.org | PBE (GGA) within DFT+DMFT arxiv.org | arxiv.org |

Molecular Orbital Theory Approaches for Spin Density Distributions and Conformational Analysis

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic properties of complexes like Nickel(2+) trifluoroacetate (B77799). In transition metal complexes, the distribution of unpaired electrons, or spin density, is crucial for understanding their magnetic properties and reactivity. ias.ac.in MO theory, often in combination with DFT calculations, can predict how spin density is distributed across the metal center and the ligands. tandfonline.com

The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly insightful. researchgate.net For many nickel(II) complexes, the HOMO and LUMO can have significant contributions from both the metal d-orbitals and ligand orbitals, indicating covalent interactions. researchgate.netrsc.org The nature of these frontier orbitals dictates the electronic transitions and the potential for charge transfer. rsc.orgdpublication.com

Computational methods are also employed for the conformational analysis of flexible molecules. chemrxiv.orgchemrxiv.org For a species like Nickel(2+) trifluoroacetate, especially when coordinated with other ligands, various conformations may be possible. Computational protocols can be used to identify low-energy conformers and understand the geometric preferences of the complex. chemrxiv.org This is critical for interpreting experimental data and understanding how the molecule's shape influences its properties. In heterospin systems, such as nickel(II) complexes with nitroxide radicals, the torsion angle around the coordination bond can determine whether the magnetic coupling is ferromagnetic or antiferromagnetic, a feature that can be explored through computational conformational analysis. mdpi.com

Table 2: Insights from Molecular Orbital and Conformational Analyses of Nickel(II) Systems

| Analysis Type | Information Gained | Computational Approach | References |

|---|---|---|---|

| Spin Density Distribution | Qualitative prediction of spin density signs on ligand atoms; understanding ferro- vs. antiferromagnetic coupling. tandfonline.commdpi.com | DFT calculations, analysis of spin delocalization and polarization mechanisms. tandfonline.com | tandfonline.commdpi.com |

| Frontier Molecular Orbitals (FMOs) | Characterization of HOMO-LUMO gaps, prediction of reactivity, and assignment of electronic transitions. researchgate.netrsc.org | DFT and TD-DFT calculations. researchgate.netrsc.orgdpublication.com | researchgate.netrsc.orgdpublication.com |

| Conformational Analysis | Identification of stable conformers and understanding geometric flexibility and its impact on magnetic and electronic properties. chemrxiv.orgmdpi.com | Machine-learned interatomic potentials, metadynamics-based sampling (CREST). chemrxiv.org | chemrxiv.orgchemrxiv.orgmdpi.com |

Computational Modeling of Catalytic Cycles and Intermediates

Nickel complexes are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions. oaepublish.com Computational modeling, primarily using DFT, is a powerful tool for mapping out the entire catalytic cycle, identifying key intermediates, and determining the rate-limiting steps. mdpi.compitt.edu

In nickel-catalyzed cross-coupling reactions, the catalytic cycle often involves multiple oxidation states of nickel, such as Ni(0), Ni(I), Ni(II), and Ni(III). acs.orgnih.gov Computational studies can elucidate the feasibility of different mechanistic pathways. For example, in reductive cross-coupling reactions, mechanisms involving Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles have been proposed and evaluated computationally. oaepublish.com These studies help in understanding how factors like ligands and substrates influence the reaction outcome. nih.gov

The modeling of intermediates is crucial. DFT calculations can predict the geometries and relative energies of various potential nickel complexes along the reaction pathway. pitt.edu For instance, in a dual photoredox/nickel-catalyzed system, DFT was used to identify the most stable Ni(0) active species from a set of plausible structures, providing a starting point for mapping the catalytic cycle. mdpi.com Distortion/interaction analysis is another computational technique used to understand the origins of activation barriers in key steps like oxidative addition. pitt.edu Such detailed mechanistic insights are invaluable for optimizing existing catalytic systems and designing new, more efficient ones. oaepublish.com

Table 3: Computational Modeling of Nickel-Catalyzed Reactions

| Reaction Type | Modeled Catalytic Steps | Key Computational Findings | References |

|---|---|---|---|

| Cross-Electrophile Coupling | Oxidative addition, transmetalation, reductive elimination. oaepublish.com | Elucidation of Ni(0)/Ni(II) vs. Ni(I)/Ni(III) cycles; identification of key active species. oaepublish.com | oaepublish.com |

| Photoredox/Nickel Dual Catalysis | Radical generation, radical capture by Ni(II), reductive elimination. mdpi.comacs.org | Identification of the most stable Ni(0) active complex; calculation of low free energy barriers for reaction steps. mdpi.com | mdpi.comacs.orgnih.gov |

| Alkyl Coupling Reactions | Nucleophilic attack, SN2 attack, reductive elimination. nih.gov | Evaluation of different DFT functionals (e.g., B3LYP, M06) for modeling reaction steps; identification of the rate-determining step. nih.gov | nih.gov |

Theoretical Insights into Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in interpreting and predicting the spectroscopic properties of nickel(II) complexes. niscpr.res.indpublication.com These calculations can reproduce and assign the features observed in experimental electronic absorption (UV-Vis) spectra. dpublication.comresearchgate.netresearchgate.net

For many nickel(II) complexes, the UV-Vis spectra exhibit bands arising from d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.govluc.edursc.org TD-DFT calculations allow for the assignment of these bands by correlating them with specific electronic transitions between molecular orbitals. dpublication.comnih.gov For example, studies on square-planar nickel(II) complexes have used TD-DFT to assign bands in the UV region to MLCT transitions. rsc.org Similarly, for pseudo-tetrahedral Ni(II) species, features in the visible and near-infrared regions are attributed to d-d and LMCT transitions. nih.govluc.edu

The choice of functional and the inclusion of solvent effects can be critical for achieving good agreement between calculated and experimental spectra. dpublication.com Beyond UV-Vis spectra, computational methods can also provide insights into other spectroscopic properties. For instance, calculations of zero-field splitting (ZFS) parameters (D and E) are important for understanding the magnetic anisotropy of high-spin nickel(II) complexes and interpreting electron paramagnetic resonance (EPR) spectra. aip.org Both DFT and multiconfigurational wavefunction methods have been used for this purpose, with the results depending on factors like the chosen functional, basis set, and the treatment of spin-orbit coupling. aip.org

Table 4: Theoretical Calculation of Spectroscopic Properties of Nickel(II) Complexes

| Spectroscopic Property | Computational Method | Information Obtained | References |

|---|---|---|---|

| UV-Vis Absorption Spectra | TD-DFT | Assignment of d-d, LMCT, and MLCT transitions; prediction of absorption maxima (λmax). dpublication.comresearchgate.netresearchgate.netnih.govluc.edursc.orgacs.orgrsc.org | dpublication.comresearchgate.netresearchgate.netnih.govluc.edursc.orgacs.orgrsc.org |

| Zero-Field Splitting (ZFS) | DFT, CASSCF, NEVPT2 | Calculation of D and E parameters from spin-orbit coupling and spin-spin coupling contributions. aip.org | aip.org |

| Vibrational Spectra (Raman) | DFT | Assignment of key vibrational modes, such as Ni-S stretching frequencies in thiolate complexes. nih.govnih.gov | nih.govnih.gov |

Advanced Materials Applications Utilizing Nickel 2+ Trifluoroacetate As Precursor

Precursors for Metal Fluoride (B91410) Films and Optical Coatings

Nickel(2+) trifluoroacetate (B77799) is a key component in the chemical synthesis of nickel fluoride (NiF2) thin films and optical coatings. The trifluoroacetate-based sol-gel method offers a route to these materials, which are of interest for their optical and electronic properties. This process typically involves the thermal decomposition of a precursor film derived from a sol containing Nickel(2+) trifluoroacetate.

The formation of metal fluoride films from trifluoroacetate sols is a versatile technique. The process involves preparing a sol by dissolving the metal trifluoroacetate in a suitable solvent, which is then applied to a substrate, often by spin-coating. Subsequent heat treatment facilitates the decomposition of the trifluoroacetate precursor to form the desired metal fluoride film. The characteristics of the resulting film, such as thickness and refractive index, can be controlled by adjusting the preparation conditions, including the heating temperature. The thermal decomposition of the trifluoroacetate sols generates gaseous byproducts like (CF3CO)2O, CO, and CO2, and this reaction mechanism can influence the porosity of the final film.

Studies on the thermal decomposition of hydrated this compound, specifically Ni(CF3COO)2·3H2O, show that the compound decomposes over a wide temperature range, from 295 K to 1169 K. While the final residue in some thermal analysis studies is reported as nickel oxide (NiO), the pyrolytic decomposition of metal-organic precursors containing trifluoroacetic acid is also a known route to produce metal fluorides, including NiF2. The final product is likely dependent on the specific decomposition conditions, such as the atmosphere and temperature profile.

The sol-gel approach using trifluoroacetic acid as a fluorine source is a recognized method for preparing various metal fluoride films, such as magnesium fluoride (MgF2). This method involves the reaction of a metal precursor with trifluoroacetic acid to form a gel, which is then thermally treated to yield the fluoride film. The optical properties of these films, including their transmittance, are highly dependent on the processing temperature.

Table 1: Thermal Decomposition Stages of this compound Hydrate

| Temperature Range (K) | Process |

| 295 - ~400 | Dehydration |

| ~400 - 1169 | Decomposition of the trifluoroacetate anion |

| > 1169 | Formation of final residue (e.g., NiO or NiF2) |

Note: The exact temperatures and products can vary based on the experimental conditions.

Role in the Formation of Nickel-Based Coordination Polymers

This compound is a valuable precursor for the synthesis of nickel-based coordination polymers. These materials are of significant interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and magnetism. The trifluoroacetate anion can act as a ligand or be displaced by other organic linkers to facilitate the formation of extended one-, two-, or three-dimensional networks.

The synthesis of coordination polymers often involves the reaction of a metal salt, such as this compound, with a multitopic organic ligand in a suitable solvent system. The resulting crystal structure is dictated by the coordination preferences of the nickel(II) ion, the geometry of the organic linker, and the reaction conditions.

For instance, research has been conducted on coordination polymers of Nickel(II) trifluoroacetate with ligands like 1,4-dioxane. While specific structural details from this research are not widely available, the formation of such a polymer highlights the ability of the nickel salt to engage in the self-assembly processes that define these materials.

The thermal stability of these coordination polymers is an important characteristic. For example, a one-dimensional nickel(II) coordination polymer with a biphenyl-4,4'-dioxydiacetate linker was found to be thermally stable up to 150 °C in an air atmosphere before undergoing a multi-stage decomposition. The final decomposition product was identified as nickel oxide (NiO).

Table 2: Examples of Structural Features in Nickel-Based Coordination Polymers

| Feature | Description |

| Coordination Geometry | Commonly octahedral (e.g., trans-NiN4O2) |

| Ligands | Can include trifluoroacetate, 1,4-dioxane, or various multitopic organic linkers |

| Dimensionality | Can range from 1D chains to 2D layers and 3D frameworks |

| Bond Lengths (Ni-O) | Typically range from 2.032 to 2.121 Å |

| Bond Lengths (Ni-N) | Approximately 2.080 Å in some structures |

Environmental Dynamics and Occurrence of Trifluoroacetate in Relation to Nickel Ii Species

Sources and Environmental Pathways of Trifluoroacetate (B77799) Formation

The presence of trifluoroacetate in the environment is attributable to both natural and, more significantly, anthropogenic sources. unep.orgoup.com While some studies have suggested potential natural sources, such as undersea hydrothermal vents, the contribution of these to the global TFA budget is considered minor compared to human-related emissions. oup.com

The primary anthropogenic sources of TFA are varied and widespread: